molecular formula C10H9BrN2 B3191271 2-(Bromomethyl)-3-methylquinoxaline CAS No. 5320-95-6

2-(Bromomethyl)-3-methylquinoxaline

Cat. No.: B3191271
CAS No.: 5320-95-6
M. Wt: 237.1 g/mol
InChI Key: QHCWJHQEBKERCS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the second position and a methyl group at the third position of the quinoxaline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylquinoxaline typically involves the bromomethylation of 3-methylquinoxaline. One common method is the reaction of 3-methylquinoxaline with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-methylquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It can interact with biological macromolecules and has been studied for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. It has shown promise in preclinical studies for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylquinoxaline involves its interaction with molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their function. The compound can also interact with cellular pathways involved in oxidative stress, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)quinoline
  • 2-(Bromomethyl)naphthalene
  • 2-(Bromomethyl)pyridine

Uniqueness

2-(Bromomethyl)-3-methylquinoxaline is unique due to the presence of both a bromomethyl and a methyl group on the quinoxaline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

2-(bromomethyl)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWJHQEBKERCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301552
Record name 2-(Bromomethyl)-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-95-6
Record name Quinoxaline, 2-(bromomethyl)-3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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